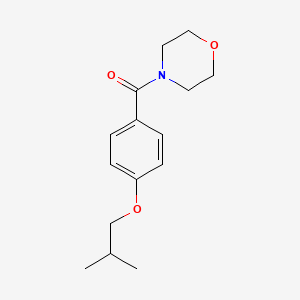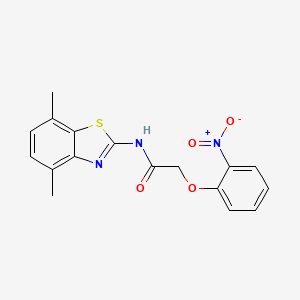![molecular formula C16H26ClNO2 B4400722 4-[2-(3-tert-butylphenoxy)ethyl]morpholine hydrochloride](/img/structure/B4400722.png)
4-[2-(3-tert-butylphenoxy)ethyl]morpholine hydrochloride
Übersicht
Beschreibung
4-[2-(3-tert-butylphenoxy)ethyl]morpholine hydrochloride, also known as BRL-37344, is a selective beta-3 adrenergic receptor agonist. It was first synthesized in the early 1990s and has since been used in scientific research for its potential therapeutic applications.
Wirkmechanismus
4-[2-(3-tert-butylphenoxy)ethyl]morpholine hydrochloride selectively activates the beta-3 adrenergic receptor, which is found primarily in adipose tissue and the urinary bladder. Activation of this receptor leads to an increase in the breakdown of stored fat, as well as an increase in the release of adiponectin, a hormone that regulates glucose and lipid metabolism. This compound also has a relaxing effect on the smooth muscle of the urinary bladder, making it a potential treatment for urinary incontinence.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its effects on metabolism and smooth muscle relaxation, it has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. This compound has also been shown to have a protective effect on the heart, potentially making it a treatment for heart failure.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-[2-(3-tert-butylphenoxy)ethyl]morpholine hydrochloride in lab experiments is its selectivity for the beta-3 adrenergic receptor, which allows for more precise targeting of specific physiological processes. However, one limitation is its relatively low potency compared to other beta-3 adrenergic receptor agonists, which may require higher concentrations for effective results.
Zukünftige Richtungen
There are several potential future directions for research on 4-[2-(3-tert-butylphenoxy)ethyl]morpholine hydrochloride. One area of interest is its potential use in the treatment of metabolic disorders such as obesity and type 2 diabetes. Another area of interest is its potential use in the treatment of asthma and other respiratory diseases. Additionally, further research could explore the potential use of this compound in the treatment of inflammatory diseases and heart failure.
Conclusion:
This compound is a selective beta-3 adrenergic receptor agonist that has been extensively studied for its potential therapeutic applications. Its effects on metabolism, smooth muscle relaxation, and inflammation make it a promising candidate for the treatment of a variety of diseases. Further research is needed to fully understand its potential and limitations, but this compound represents an exciting area of research in the field of pharmacology.
Wissenschaftliche Forschungsanwendungen
4-[2-(3-tert-butylphenoxy)ethyl]morpholine hydrochloride has been extensively used in scientific research to study the beta-3 adrenergic receptor and its potential therapeutic applications. It has been shown to have a positive effect on the metabolism of glucose and lipids, making it a potential treatment for metabolic disorders such as obesity and type 2 diabetes. This compound has also been studied for its potential use in the treatment of asthma, as it has been shown to have bronchodilatory effects.
Eigenschaften
IUPAC Name |
4-[2-(3-tert-butylphenoxy)ethyl]morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2.ClH/c1-16(2,3)14-5-4-6-15(13-14)19-12-9-17-7-10-18-11-8-17;/h4-6,13H,7-12H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIMPCPQKMMVFMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC=C1)OCCN2CCOCC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-chloro-4-(trifluoromethyl)phenyl]-2-phenoxyacetamide](/img/structure/B4400645.png)
![1-[2-(3-isopropoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B4400649.png)
![4-[2-(3-butoxyphenoxy)ethyl]morpholine hydrochloride](/img/structure/B4400653.png)
![1-(4-{2-[2-(4-morpholinyl)ethoxy]ethoxy}phenyl)-1-propanone hydrochloride](/img/structure/B4400669.png)

![2-methoxy-3-methyl-N-(2-{[(6-methyl-2-pyridinyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4400683.png)
![1-methyl-4-{2-[(4-methylphenyl)thio]ethyl}piperazine hydrochloride](/img/structure/B4400684.png)
![1-{4-[3-(dimethylamino)propoxy]-3-methoxyphenyl}ethanone hydrochloride](/img/structure/B4400690.png)

![4-[(ethylsulfonyl)amino]-N-(3-fluorophenyl)benzamide](/img/structure/B4400712.png)
![4-{[(3-chloro-4-methylphenyl)amino]carbonyl}phenyl propionate](/img/structure/B4400716.png)
![N-(5-chloro-2-methoxyphenyl)-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4400730.png)
![N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-3-fluorobenzamide](/img/structure/B4400747.png)